Fmoc-beta-hophe(2-f)-oh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid is a synthetic organic compound used primarily in the field of medicinal chemistry. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, and a fluorophenyl group attached to the butanoic acid backbone. This compound is often utilized in peptide synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Butanoic Acid Backbone: This involves the reaction of the protected amino acid with a suitable fluorophenyl derivative under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of ®-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactions using industrial reactors.
Automated Purification: Use of automated chromatography systems for efficient purification.
Quality Control: Rigorous quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like carbodiimides.
Substitution Reactions: The fluorophenyl group can undergo substitution reactions under specific conditions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Peptides: Formation of peptides through coupling reactions.
Substituted Derivatives: Products formed through substitution reactions on the fluorophenyl group.
Scientific Research Applications
®-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block for the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: Development of novel therapeutic agents and drug candidates.
Bioconjugation: Conjugation with biomolecules for studying biological processes.
Material Science: Incorporation into polymers and materials for advanced applications.
Mechanism of Action
The mechanism of action of ®-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Upon deprotection, the free amino group can participate in coupling reactions to form peptide bonds. The fluorophenyl group can influence the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
®-3-(Fmoc-amino)-4-phenylbutanoic acid: Similar structure but without the fluorine atom.
®-3-(Boc-amino)-4-(2-fluorophenyl)butanoic acid: Uses a different protecting group (Boc instead of Fmoc).
®-3-(Fmoc-amino)-4-(4-fluorophenyl)butanoic acid: Fluorine atom positioned differently on the phenyl ring.
Uniqueness
®-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical properties and reactivity. The Fmoc protecting group is also widely used due to its stability and ease of removal under mild conditions.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-fluorophenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4/c26-23-12-6-1-7-16(23)13-17(14-24(28)29)27-25(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZZXPYYCHIOHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.